N-(1S-Ethoxycarbonyl-3-phenylpropyl)-D-alanine
Overview
Description
N-(1S-Ethoxycarbonyl-3-phenylpropyl)-D-alanine: is a compound that belongs to the class of amino acid derivatives It is characterized by the presence of an ethoxycarbonyl group attached to a phenylpropyl chain, which is further linked to the D-alanine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1S-Ethoxycarbonyl-3-phenylpropyl)-D-alanine typically involves the reaction of (S)-homophenylalanine ethyl ester with (S)-α-(p-toluenesulphonyloxy)propionic acid . The reaction is carried out under specific conditions to ensure the desired stereochemistry and yield. The process involves the use of solvents such as methanol and chloroform, and the reaction is typically conducted at controlled temperatures to optimize the yield and purity of the product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: N-(1S-Ethoxycarbonyl-3-phenylpropyl)-D-alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(1S-Ethoxycarbonyl-3-phenylpropyl)-D-alanine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1S-Ethoxycarbonyl-3-phenylpropyl)-D-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it may interact with receptors to modulate signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
- N-(1S-Ethoxycarbonyl-3-phenylpropyl)-L-alanine
- N-(1S-Ethoxycarbonyl-3-phenylpropyl)-L-alanyl carboxyanhydride
- Ethyl ®-(-)-2-hydroxy-4-phenylbutyrate
Comparison: N-(1S-Ethoxycarbonyl-3-phenylpropyl)-D-alanine is unique due to its specific stereochemistry and the presence of the D-alanine moiety. This distinguishes it from similar compounds that may have different stereochemistry or functional groups. The unique structure of this compound contributes to its specific biological and chemical properties, making it valuable for targeted applications in research and industry .
Properties
IUPAC Name |
(2R)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-3-20-15(19)13(16-11(2)14(17)18)10-9-12-7-5-4-6-8-12/h4-8,11,13,16H,3,9-10H2,1-2H3,(H,17,18)/t11-,13+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIWXEQZZZHLDM-YPMHNXCESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@H](C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85196-26-5 | |
Record name | N-(1S-Ethoxycarbonyl-3-phenylpropyl)-D-alanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085196265 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(1S-ETHOXYCARBONYL-3-PHENYLPROPYL)-D-ALANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2LLY46BRA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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